molecular formula C18H15F5N2O6 B2522887 Mal-L-Dap(Boc)-OPfp CAS No. 1887132-90-2

Mal-L-Dap(Boc)-OPfp

Cat. No. B2522887
CAS RN: 1887132-90-2
M. Wt: 450.318
InChI Key: MXDLYOYYCZLWGJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups to shield functional groups during the synthetic process. For instance, the synthesis of protected L-Dap methyl esters is described, where the Fmoc (9-fluorenylmethyloxycarbonyl) group is used alongside Boc to protect the amino groups during the synthesis . The synthesis of Boc-protected tyrosine derivatives is also reported, which involves a microwave-assisted Negishi coupling as a key step . These methodologies could potentially be applied to the synthesis of Mal-L-Dap(Boc)-OPfp, where the Boc group would protect the amino group of L-Dap, and the OPfp would activate the carboxyl group for peptide bond formation.

Molecular Structure Analysis

The molecular structure of Mal-L-Dap(Boc)-OPfp would include the L-Dap amino acid as the core structure, with a Boc group protecting the amino group and an OPfp ester on the carboxyl group. The Boc group is acid-labile, meaning it can be removed under acidic conditions, while the OPfp ester is a common leaving group in peptide synthesis, facilitating the formation of peptide bonds under mild conditions .

Chemical Reactions Analysis

The chemical reactions involving Mal-L-Dap(Boc)-OPfp would likely focus on its role in peptide synthesis. The OPfp ester is a good leaving group for nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a peptide bond. The Boc group can be removed post-coupling under acidic conditions to reveal the free amino group for further elongation or for the final deprotection of the synthesized peptide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Mal-L-Dap(Boc)-OPfp are not directly discussed, we can infer from related compounds that it would be a solid at room temperature and would need to be stored under anhydrous conditions to prevent hydrolysis of the OPfp ester. The Boc group increases the steric bulk and provides protection for the amino group during synthesis. The presence of the OPfp ester suggests that the compound would be reactive towards nucleophiles, particularly in the context of peptide coupling reactions .

Scientific Research Applications

Biochemical and Molecular Biology Insights

  • Protein and Peptide Studies : Compounds similar to Mal-L-Dap(Boc)-OPfp are often used in the study of proteins and peptides. They can serve as building blocks for the synthesis of complex peptides or as molecular probes to study protein interactions and functions. The specificity and reactivity of such compounds make them valuable in elucidating biological pathways and mechanisms at the molecular level.

  • Drug Resistance Mechanisms : Research into antibiotic resistance, such as the mechanisms of daptomycin resistance in Staphylococcus aureus, sheds light on the complex interplay between microbial pathogens and therapeutic agents. Understanding how bacteria alter their cell membrane and cell wall in response to antibiotics can inform the design of new compounds that can overcome resistance mechanisms (Bayer, Schneider, & Sahl, 2013).

  • Gene Expression and Cancer Research : Studies on gene expression, such as the role of the MAL gene in suppressing tumor growth and motility in esophageal cancer, are crucial in cancer research. These studies contribute to our understanding of cancer biology and pave the way for the development of targeted therapies (Mimori et al., 2003).

Analytical Chemistry and Diagnostics

  • Pesticide Detection : The development of molecularly imprinted polymer electrochemical sensors for sensitive detection of pesticides, such as malathion in agricultural products, demonstrates the intersection of chemistry and technology for environmental monitoring and food safety (Aghoutane et al., 2019).

  • Mass Spectrometry : Techniques like MALDI-TOF mass spectrometry, which are used for microbial identification and the detection of antibiotic resistance mechanisms, highlight the role of advanced analytical methods in microbiology and infectious disease diagnostics. These techniques offer rapid, sensitive, and economical solutions for identifying pathogens and determining their susceptibility to antibiotics, which is crucial for effective treatment decisions (Singhal et al., 2015).

Mechanism of Action

Target of Action

Mal-L-Dap(Boc)-OPfp, also known as N-(Maleamidyl)-L-diaminopropionic acid tert-butyl ester, is primarily used as a building block in the field of chemical biology. Its primary targets are thiol groups present on antibodies or other biomolecules .

Biochemical Pathways

The biochemical pathways affected by Mal-L-Dap(Boc)-OPfp are primarily related to the formation of conjugates with high-value components, such as in Antibody-Drug Conjugates (ADCs) . The compound enables the selective modification of thiol groups, which is crucial in the development of ADCs .

Result of Action

The result of the action of Mal-L-Dap(Boc)-OPfp is the formation of stable conjugates with antibodies or other biomolecules . These conjugates are crucial in the development of ADCs, which are designed to deliver cytotoxic drugs to specific cells .

Action Environment

The action of Mal-L-Dap(Boc)-OPfp is influenced by various environmental factors. For instance, the removal of the Boc group and the subsequent reaction with a cytotoxic drug molecule requires specific conditions. Additionally, the stability of the formed conjugates can be influenced by the aqueous conditions in which they are formed .

Future Directions

Given its utility in the construction of drug conjugates, Mal-L-Dap(Boc)-OPfp is likely to continue to be a valuable tool in pharmaceutical research . Its ability to form stable conjugates with thiol-containing molecules makes it particularly useful in the development of antibody-drug conjugates, a promising class of therapeutics for the treatment of various diseases .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDLYOYYCZLWGJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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